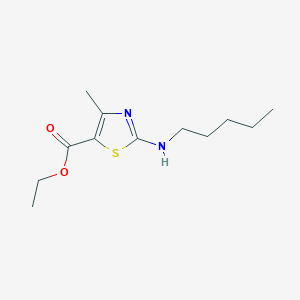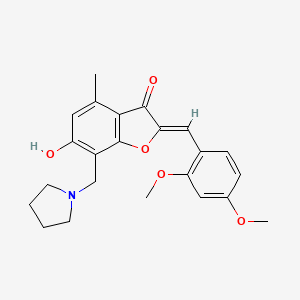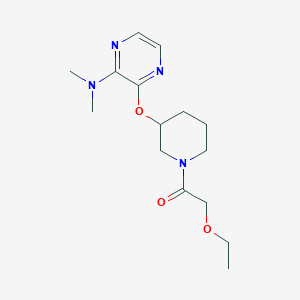
N-Boc-(+/-)-3-amino-5-metilhexeno
Descripción general
Descripción
The N-Boc group is a common protecting group used in organic synthesis, particularly for amines . It’s often used because of its stability towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .
Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Chemical Reactions Analysis
The Boc group can be removed under certain conditions. For example, tert-butyl carbamates are cleaved under anhydrous acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-(+/-)-3-amino-5-methylhexene would be influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .
Aplicaciones Científicas De Investigación
Protección N-Boc de Aminas
El grupo terc-butoxicarbonilo (Boc) se utiliza ampliamente para la protección de aminas . El N-Boc-(+/-)-3-amino-5-metilhexeno se puede proteger selectivamente utilizando varios métodos, como la irradiación por ultrasonidos en condiciones sin catalizador. Las ventajas de este enfoque incluyen condiciones de reacción suaves, excelentes rendimientos aislados y un reactivo fácilmente disponible.
Desprotección de Derivados N-Boc
La desprotección eficiente de los grupos N-Boc es esencial para la química sintética. Los investigadores han explorado métodos sostenibles, incluido el uso de disolventes eutécticos profundos (DES) como medios de reacción y catalizadores. Por ejemplo, un DES de cloruro de colina/ácido p-toluensulfónico facilita la desprotección N-Boc con excelentes rendimientos .
Protección Quimioselectiva Boc
La protección quimioselectiva Boc es crucial para las transformaciones de grupos funcionales. El this compound se puede proteger selectivamente utilizando anhídrido Boc en condiciones sin disolvente. El carbono carbonilo deficiente en electrones en el anhídrido Boc reacciona con el par solitario de nitrógeno, lo que lleva a una protección eficiente .
Mecanismo De Acción
Target of Action
N-Boc-(+/-)-3-amino-5-methylhexene, also known as N-Boc-(+/-)-3-amino-5-methylhexen, is a Boc-protected amine . The primary targets of this compound are amines, amino acids, and peptides . These biomolecules play crucial roles in various biological processes, including protein synthesis, neurotransmission, and metabolic regulation.
Mode of Action
The compound acts by protecting amines, amino acids, and peptides through the formation of less reactive carbamates . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The protection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The Boc group allows for orthogonal protection strategies, where multiple protecting groups can be used in a single synthesis, each removed under different conditions . This enables complex biochemical pathways involving multiple steps and transformations.
Pharmacokinetics
The boc group is known to be easily introduced and readily removed under a variety of conditions , which could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The impact on bioavailability would depend on the specific biological context and the other compounds present.
Result of Action
The primary result of the action of N-Boc-(+/-)-3-amino-5-methylhexene is the protection of amines, preventing them from reacting in subsequent steps of a synthesis . This allows for the selective modification of other functional groups present in the molecule. Once the other modifications are complete, the Boc group can be removed to yield the free amine .
Action Environment
The action of N-Boc-(+/-)-3-amino-5-methylhexene can be influenced by various environmental factors. For instance, the reaction conditions (aqueous or anhydrous) and the presence of a base can affect the efficiency of the Boc protection . Furthermore, the stability of the Boc group towards nucleophiles and bases allows it to withstand a variety of reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLKAHPLMLJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
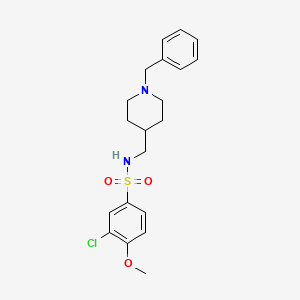
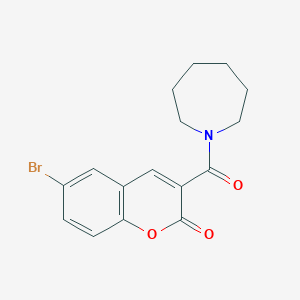
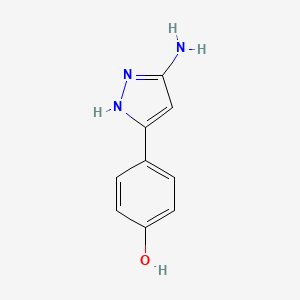
![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
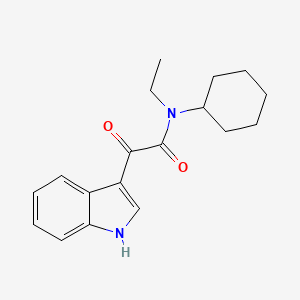
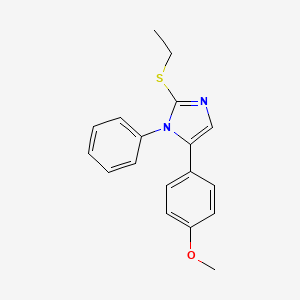
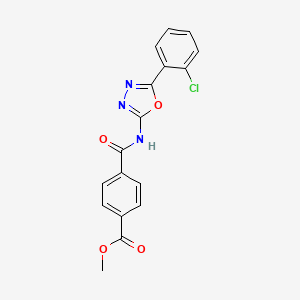
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

